3-Chloro-4-pyridyl cyclohexylmethyl ketone
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Overview
Description
3-Chloro-4-pyridyl cyclohexylmethyl ketone is an organic compound that features a pyridine ring substituted with a chlorine atom at the 3-position and a cyclohexylmethyl ketone group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-pyridyl cyclohexylmethyl ketone typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloropyridine and cyclohexylmethyl ketone.
Reaction Conditions: The reaction is often carried out under basic conditions using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclohexylmethyl ketone, followed by nucleophilic substitution on the 3-chloropyridine.
Solvent: Common solvents used include dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-pyridyl cyclohexylmethyl ketone can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) or pyridine.
Major Products
Oxidation: 3-Chloro-4-pyridyl cyclohexylmethyl carboxylic acid.
Reduction: 3-Chloro-4-pyridyl cyclohexylmethyl alcohol.
Substitution: 3-Substituted-4-pyridyl cyclohexylmethyl ketone derivatives.
Scientific Research Applications
3-Chloro-4-pyridyl cyclohexylmethyl ketone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-pyridyl cyclohexylmethyl ketone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary based on the structure-activity relationship (SAR) studies conducted during drug development.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-pyridyl methyl ketone: Lacks the cyclohexyl group, making it less hydrophobic.
4-Pyridyl cyclohexylmethyl ketone: Lacks the chlorine atom, potentially altering its reactivity and biological activity.
3-Bromo-4-pyridyl cyclohexylmethyl ketone: Substituted with a bromine atom instead of chlorine, which may affect its chemical properties and reactivity.
Uniqueness
3-Chloro-4-pyridyl cyclohexylmethyl ketone is unique due to the presence of both the chlorine atom and the cyclohexylmethyl ketone group, which can influence its chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(3-chloropyridin-4-yl)-2-cyclohexylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c14-12-9-15-7-6-11(12)13(16)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWNYNXJWQBXNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)C2=C(C=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696462 |
Source
|
Record name | 1-(3-Chloropyridin-4-yl)-2-cyclohexylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-42-7 |
Source
|
Record name | 1-(3-Chloropyridin-4-yl)-2-cyclohexylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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